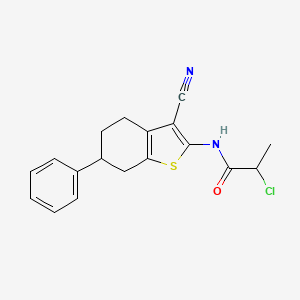

2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide

描述

2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide (hereafter referred to as the "target compound") is a tetrahydrobenzo[b]thiophene derivative with a 2-chloropropanamide substituent at the 2-position, a cyano group at the 3-position, and a phenyl group at the 6-position of the bicyclic core. It is synthesized via condensation reactions, followed by recrystallization from ethanol to achieve high purity .

属性

IUPAC Name |

2-chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2OS/c1-11(19)17(22)21-18-15(10-20)14-8-7-13(9-16(14)23-18)12-5-3-2-4-6-12/h2-6,11,13H,7-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNRKOCXVVIODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C2=C(S1)CC(CC2)C3=CC=CC=C3)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401134115 | |

| Record name | Propanamide, 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365962-04-4 | |

| Record name | Propanamide, 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Similar compounds have been found to target various receptors and enzymes, contributing to their biological activity

Mode of Action

The cyano and chloro groups in the compound could potentially influence its interaction with its targets. More research is required to elucidate the exact mode of action.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological pathways, including those involved in inflammation, cancer, and other diseases

Pharmacokinetics

The presence of the cyano and chloro groups could potentially affect its bioavailability. Additionally, the stability of similar compounds has been found to be influenced by pH, which could also impact the bioavailability of this compound.

Result of Action

Similar compounds have been found to inhibit cell migration in a concentration-dependent manner, suggesting potential antitumor activity. More research is needed to determine the specific effects of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of reaction of similar compounds. Additionally, steric hindrance of fused heterocycles may lead to a decrease in antiproliferative activity.

生化分析

Biochemical Properties

2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the migration of PC-3 cells in a concentration-dependent manner. The compound’s interactions with enzymes and proteins are crucial for its biochemical activity, influencing various cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit the migration ability of PC-3 cells, indicating its potential as an anti-tumor agent. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. These effects are critical for understanding its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit cell migration suggests that it may interfere with specific signaling pathways and molecular targets within the cell

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are essential factors to consider. Studies have shown that the compound’s activity can be influenced by various factors, including pH and the presence of other biomolecules. Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits concentration-dependent effects on cell migration. High doses may lead to toxic or adverse effects, while lower doses may be more effective for therapeutic purposes. Determining the optimal dosage is essential for maximizing its benefits and minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell. Understanding these interactions is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Identifying these localization patterns is crucial for understanding its mechanism of action and optimizing its use in research and therapy.

生物活性

2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties and other potential therapeutic effects.

- Molecular Formula : C17H15ClN2OS

- Molecular Weight : 330.8 g/mol

- CAS Number : 904999-07-1

- IUPAC Name : 2-chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, particularly focusing on its antimicrobial properties.

Antimicrobial Activity

A study conducted on a series of chloroacetamides, including the compound , demonstrated significant antimicrobial activity against various pathogens. The screening involved standard tests against:

- Gram-positive bacteria : Staphylococcus aureus, including methicillin-resistant strains (MRSA)

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

The results indicated that compounds with halogenated phenyl rings exhibited enhanced lipophilicity, facilitating better penetration through cell membranes and thus improving their antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the presence of the chloro and cyano groups contributes to its biological activity. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Activity Description |

|---|---|

| Chloro Group | Enhances lipophilicity and membrane penetration |

| Cyano Group | Contributes to antibacterial activity |

| Tetrahydrobenzothiene | Imparts structural stability and bioactivity |

Case Studies

-

Antitubercular Screening :

A related compound was evaluated for its antitubercular properties against Mycobacterium tuberculosis H37Rv. The study highlighted that modifications in the substituent groups significantly influenced the efficacy against tuberculosis . -

General Antimicrobial Testing :

In another study assessing various N-substituted phenyl chloroacetamides, it was found that derivatives with specific substitutions exhibited potent activity against both Gram-positive and Gram-negative pathogens. This emphasizes the importance of substituent positioning in enhancing biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences steric bulk, lipophilicity, and biological activity:

- 6-Phenyl group (target compound) : Enhances aromatic stacking interactions in biological targets, contributing to binding affinity .

- 6-Methyl group: Found in 3-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide (CAS: 1098346-38-3).

- 6-(1,1-Dimethylpropyl) group : Present in BI21556 (CAS: 1365963-70-7). The bulky alkyl group increases lipophilicity (logP ~3.5) and may enhance membrane permeability but could limit metabolic stability .

Chloro-Substituent Variations

- 2-Chloropropanamide (target compound) : The chlorine atom at the α-position of the propanamide chain introduces electron-withdrawing effects, stabilizing the amide bond and influencing intermolecular interactions .

- 2-Chloroacetamide: Found in derivatives like 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide (CAS: MX029417). The shorter acyl chain reduces molecular weight (268.77 g/mol vs. ~315–340 g/mol for propanamide analogs), which may impact pharmacokinetics .

Core Modifications

- Tetrahydrobenzo[b]thiophene vs. Phthalimide : Compared to 3-chloro-N-phenyl-phthalimide (Fig. 1 in ), the target compound’s bicyclic thiophene core offers greater conformational flexibility, while phthalimides exhibit rigid planar structures suited for π-π interactions .

- Cyano Group at 3-Position: The cyano group in the target compound enhances electron-withdrawing effects, polarizing the thiophene ring and improving binding to hydrophobic enzyme pockets. This group is absent in simpler analogs like 2-chloro-N-(3-fluorophenyl)propanamide ().

Key Data Table

<sup>*</sup>logP values estimated using fragment-based methods.

Structural and Conformational Analysis

- Ring Puckering : The tetrahydrobenzo[b]thiophene core adopts a chair-like conformation due to puckering coordinates (amplitude ~0.5 Å, phase angle ~180°), as defined by Cremer and Pople . This contrasts with planar phthalimide derivatives ().

- Crystal Packing : Derivatives like the target compound form hydrogen-bonded dimers via NH (amide) and carbonyl groups, stabilizing the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。